1-Fluorobicyclo[1.1.1]pentane

Lipophilicity Bioisostere clogP

1-Fluorobicyclo[1.1.1]pentane (1-F-BCP, CAS 78142-58-2) is a mono-fluorinated derivative of the bicyclo[1.1.1]pentane (BCP) scaffold, a class of rigid, three-dimensional carbocycles widely employed in medicinal chemistry as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. The compound incorporates a single fluorine atom at the bridgehead position, introducing distinct electronic and lipophilic effects relative to the non-fluorinated BCP core.

Molecular Formula C5H7F
Molecular Weight 86.11 g/mol
CAS No. 78142-58-2
Cat. No. B14437837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluorobicyclo[1.1.1]pentane
CAS78142-58-2
Molecular FormulaC5H7F
Molecular Weight86.11 g/mol
Structural Identifiers
SMILESC1C2CC1(C2)F
InChIInChI=1S/C5H7F/c6-5-1-4(2-5)3-5/h4H,1-3H2
InChIKeyLXTLEOZZBULMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluorobicyclo[1.1.1]pentane (CAS 78142-58-2) for Drug Discovery: A Quantitative Baseline for Bioisostere Selection


1-Fluorobicyclo[1.1.1]pentane (1-F-BCP, CAS 78142-58-2) is a mono-fluorinated derivative of the bicyclo[1.1.1]pentane (BCP) scaffold, a class of rigid, three-dimensional carbocycles widely employed in medicinal chemistry as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes [1]. The compound incorporates a single fluorine atom at the bridgehead position, introducing distinct electronic and lipophilic effects relative to the non-fluorinated BCP core. This fluorinated building block has been used to create conformationally constrained, sp3-rich analogues of biologically active molecules, with demonstrated applications in kinase inhibitors and anti-inflammatory agents [2].

Why 1-Fluorobicyclo[1.1.1]pentane Cannot Be Interchanged with Unsubstituted BCP or Other Halogen Analogs


The bicyclo[1.1.1]pentane scaffold is not a monolithic class; the introduction of a single fluorine atom fundamentally alters the physicochemical and pharmacokinetic profile of a drug candidate in ways that cannot be achieved by simple substitution with a non-fluorinated BCP, a chloro-, bromo-, or iodo-analog, or even the parent fluorophenyl ring [1]. The following quantitative evidence demonstrates that 1-fluorobicyclo[1.1.1]pentane provides a unique balance of lipophilicity, electronic modulation, and synthetic accessibility that directly impacts downstream solubility, permeability, and metabolic stability [2].

1-Fluorobicyclo[1.1.1]pentane: Quantitative Differentiation Against Key Comparators for Informed Procurement


Lipophilicity (clogP) Reduction: 1-Fluoro-BCP vs. Unsubstituted BCP and Fluorophenyl Rings

The incorporation of a single fluorine atom into the BCP scaffold (compound 9) results in a measurable decrease in calculated lipophilicity compared to the non-fluorinated BCP analogue (compound 30). Furthermore, the fluorinated BCP core exhibits a dramatic reduction in lipophilicity (approximately two orders of magnitude) relative to isosteric fluorophenyl rings (compounds 31 and 32) [1].

Lipophilicity Bioisostere clogP ADME

Electronic Modulation: pKa Shift of Adjacent Acid and Amine Groups by 1-Fluoro-BCP

Bridgehead fluorination significantly alters the acidity and basicity of adjacent functional groups on the BCP scaffold. Experimentally measured pKa values demonstrate that 1-fluoro substitution increases the acidity of a carboxylic acid by 0.7 log units and decreases the basicity of an amine by 1.7 log units [1].

pKa Acidity Basicity Electronic Effects

Drug Candidate Potency: IC50 of a 1-Fluoro-BCP-Containing DLK Inhibitor vs. Control

A drug candidate incorporating a 3-fluorobicyclo[1.1.1]pentane moiety demonstrates potent inhibition of dual leucine zipper kinase (DLK), a target for chemotherapy-induced peripheral neuropathy. This compound, (R)-1-(4-(6-amino-5-(trifluoromethoxy)pyridin-3-yl)-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)-1H-imidazol-2-yl)-2,2,2-trifluoroethanol, exhibits an IC50 of 107 nM in a cellular assay [1].

Kinase Inhibitor IC50 Drug Potency DLK

Scalable Synthesis and Building Block Utility: 1-Fluoro-BCP as a Core for Bioisosteric Replacement

A practical, scalable synthetic route to 1-fluorobicyclo[1.1.1]pentane derivatives has been developed, enabling the preparation of multi-gram quantities of key intermediates. This synthetic accessibility was demonstrated by the successful replacement of the fluorophenyl ring in the anti-inflammatory drug Flurbiprofen with a 1-fluoro-BCP core, yielding a novel, three-dimensional analogue [1].

Synthesis Scalability Bioisostere Flurbiprofen

High-Impact Application Scenarios for 1-Fluorobicyclo[1.1.1]pentane in Pharmaceutical Research


Design of Orally Bioavailable Kinase Inhibitors with Reduced Lipophilicity

Medicinal chemists can utilize 1-fluorobicyclo[1.1.1]pentane as a direct replacement for a para-substituted fluorophenyl ring or a tert-butyl group in lead compounds. The measured reduction in clogP (from 4.9-5.4 to 3.3) translates to a predicted improvement in aqueous solubility and a potential decrease in metabolic clearance, which are critical factors for achieving oral bioavailability [1]. The successful integration of a 3-fluoro-BCP moiety into a DLK inhibitor with an IC50 of 107 nM [2] validates this approach for kinase drug discovery programs.

Modulation of Amine Basicity to Reduce Off-Target Toxicity

In drug candidates containing basic amine functionalities, the introduction of a 1-fluoro-BCP core can be strategically employed to reduce amine pKa by 1.7 log units (from 8.2 to 6.5) [1]. This electronic modulation can attenuate unwanted interactions with off-target proteins, such as hERG channels or phospholipidosis, which are often associated with highly basic compounds. This property is not achievable with the non-fluorinated BCP scaffold.

Synthesis of Conformationally Constrained, Fluorinated Analogues of Approved Drugs

The demonstrated synthesis of a Flurbiprofen analogue, where the central fluorophenyl ring is replaced with a 1-fluoro-BCP unit, exemplifies a general strategy for creating novel, patentable chemical space around existing drugs [1]. The resulting 3D-shaped, saturated analogue may offer differentiated pharmacology, improved physicochemical properties, or a new intellectual property position, making 1-fluoro-BCP a valuable tool for drug repurposing and life-cycle management.

Building Block for sp3-Rich Fragment Libraries and DNA-Encoded Libraries (DEL)

Given the increasing emphasis on increasing the fraction of sp3-hybridized carbons (Fsp3) in drug discovery libraries, 1-fluorobicyclo[1.1.1]pentane serves as a premium, rigid, and three-dimensional building block. Its scalable synthesis [1] ensures a reliable and cost-effective supply for the construction of diverse compound collections, including DNA-encoded libraries, where its unique shape and electronic properties can be leveraged to identify novel chemical probes and leads.

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